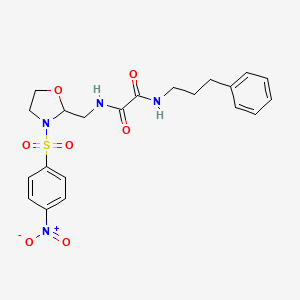

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Description

N1-((3-((4-Nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a substituted oxalamide derivative featuring a sulfonated oxazolidine ring linked to a 4-nitrophenyl group and a 3-phenylpropyl chain. This compound belongs to the oxalamide class, which is characterized by the oxalamide (N1,N2-oxalyl-bis-amide) backbone. The 3-phenylpropyl substituent introduces lipophilicity, which may influence solubility and membrane permeability .

Properties

IUPAC Name |

N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O7S/c26-20(22-12-4-7-16-5-2-1-3-6-16)21(27)23-15-19-24(13-14-32-19)33(30,31)18-10-8-17(9-11-18)25(28)29/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCMZUUHYQKMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound with potential biological activities due to its unique structural features. This compound belongs to the class of oxazolidinones, which are known for their diverse pharmacological effects, particularly in antibacterial and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O7S, with a molecular weight of approximately 476.5 g/mol. The structural components include:

- Oxazolidine ring : Associated with antibacterial properties.

- Sulfonamide moiety : Known for its role in enzyme inhibition.

- 4-Nitrophenyl group : Contributes to chemical reactivity and potential biological interactions.

Antibacterial Properties

Oxazolidinones are primarily recognized for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action typically involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit. Preliminary studies suggest that compounds similar to this compound may exhibit similar effects, potentially targeting key enzymes involved in bacterial cell wall synthesis.

Anti-inflammatory Effects

The sulfonamide group within the compound may also influence inflammatory pathways. Compounds with related structures have been shown to modulate signaling pathways associated with inflammation, particularly through the inhibition of pro-inflammatory cytokines like interleukin-1β (IL-1β). This suggests a dual role for the compound in both antibacterial and anti-inflammatory contexts .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential mechanisms and efficacy of this compound.

Table 1: Summary of Biological Activities

| Compound | Activity | Mechanism |

|---|---|---|

| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | Anticancer | Inhibition of cell proliferation |

| N1-(4-methylbenzyl)-N2-(3-(4-nitrophenyl)sulfonyl)oxazolidin-2-yloxamide | Antibacterial | Protein synthesis inhibition |

| N1-(phenylethyl)-N2-(3-(sulfonamide)oxazolidinone | Antibacterial | Cell wall synthesis inhibition |

These findings indicate that variations in substituents can significantly influence biological activity while maintaining a core structural framework conducive to further functionalization.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable profiles, including good absorption and distribution characteristics. Studies on similar oxazolidinone derivatives suggest low toxicity levels, making them suitable candidates for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and similar oxalamide derivatives described in the literature:

Key Observations:

- Electron-Withdrawing Groups : The target compound’s 4-nitrophenylsulfonyl group distinguishes it from analogs like Compound 12 (adamantane) and Compound 3 (benzyloxy), which lack strong electron-withdrawing moieties. This difference may enhance the target’s stability in oxidative environments .

- Lipophilicity : The 3-phenylpropyl chain in the target compound and Compound 3 increases lipophilicity compared to Compound 10 , which has a polar piperazine-pyrazole system.

- Synthetic Complexity : The sulfonated oxazolidine moiety in the target compound likely requires multi-step synthesis involving sulfonation and oxazolidine ring formation, whereas analogs like Compound 3 are synthesized via simpler etherification steps .

Physical and Spectral Properties

Available data for analogs provide indirect insights into the target compound’s properties:

Notes:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.